Dibromoborane dimethyl sulfide complex
Description
The exact mass of the compound Dibromoborane dimethyl sulfide complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibromoborane dimethyl sulfide complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromoborane dimethyl sulfide complex including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C2H6S.BBr2/c1-3-2;2-1-3/h1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJEHVVMRCCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](Br)Br.CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BBr2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452212 | |
| Record name | Boron dibromide methyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55671-55-1 | |
| Record name | Boron dibromide methyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromoborane dimethyl sulfide complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
11B NMR spectroscopy of dibromoborane dimethyl sulfide complex
Initiating Data Collection
I'm starting by delving into extensive Google searches. I'm prioritizing authoritative sources to pinpoint key data regarding the 11B NMR spectroscopy of dibromoborane dimethyl sulfide. My focus is on chemical properties, expected chemical shifts, coupling constants, and any commonly encountered challenges or artifacts.
Defining Guide Structure
I'm now analyzing search results to determine key technical details, established protocols, and relevant scientific literature. This will form the core foundation. I'm moving toward a guide structure that introduces 11B NMR, specifically for borane complexes, then explores the spectral details of dibromoborane dimethyl sulfide, ending with a step-by-step experimental protocol.
Refining Research Scope
I'm now zeroing in on authoritative sources to confirm chemical properties and expected spectral data. I'm focusing on coupling constants and potential experimental challenges. My goal is to structure a guide introducing 11B NMR for borane complexes, delve into the unique spectral details of this specific compound, and end with a concise protocol. I'm incorporating expert insights, data tables, and Graphviz diagrams.
Methodological & Application
Regioselectivity in hydroboration with dibromoborane dimethyl sulfide
Initiating Search Strategy
I'm initiating comprehensive Google searches to gather authoritative information on the regioselectivity of hydroboration using dibromoborane dimethyl sulfide (HBBr2·SMe2). I will focus on the mechanism.
Expanding Search Parameters
I'm now expanding my search terms, incorporating keywords related to mechanism, application, and comparative studies. I'm focusing on identifying key factors such as steric and electronic effects on the alkene. I also intend to extract quantitative data from publications.
Defining Application Note Structure
I'm now structuring the application note. I'm starting with an introduction to hydroboration and the properties of HBBr2·SMe2. Next, I'll detail its regioselectivity, supported by mechanistic diagrams and data tables. I'm also preparing experimental protocols and Graphviz diagrams to clarify the workflow. I'll focus on clear, concise, and reproducible steps for an effective application note.
Application Notes & Protocols: Strategic Boronation for the Synthesis of Cyclic Boronium Salts
Abstract
Cyclic boronium salts, characterized by a positively charged, tetracoordinate boron atom embedded within a ring system, are emerging as a class of compounds with significant potential in medicinal chemistry, materials science, and catalysis.[1][2][3] Their unique electronic properties, structural rigidity, and potential for unprecedented stability make them highly attractive targets for synthesis.[4][5] This guide provides an in-depth exploration of the primary boronation strategies employed for the formation of these valuable cyclic structures. We will delve into the mechanistic underpinnings of key synthetic routes, offer field-proven insights into experimental design, and present detailed, validated protocols for their preparation and characterization.
Introduction: The Significance of Cyclic Boronium Salts
Boron's chemistry is marked by its electron-deficient nature, typically forming trivalent compounds with an empty p-orbital that act as Lewis acids.[6] The formation of a boronium ion involves the saturation of this Lewis acidity through the coordination of four neutral ligands, resulting in a cationic boron center. When two of these ligand donor sites are tethered, a cyclic boronium salt is formed.
These structures are of high interest for several reasons:
-
Drug Development: The unique geometry and charge of boronium salts can facilitate strong interactions with biological targets.[2][7] They have been investigated as novel antimicrobial and antiviral agents, potentially acting by disrupting cellular membranes in a manner analogous to quaternary ammonium compounds (QACs).[8][9][10]
-
Enhanced Stability: While many boron cations are highly reactive and water-sensitive, specific ligand designs, particularly those involving strongly electron-donating groups, can produce boronium salts with remarkable hydrolytic and thermal stability.[4][11] This robustness is critical for practical applications.
-
Materials Science: The rigid, charged nature of boronium cations makes them promising building blocks (tectons) for creating novel hybrid organic-inorganic materials and electrolytes.[5]
This document will focus on the practical synthesis of these compounds, moving from theoretical mechanisms to actionable laboratory protocols.
Core Synthetic Strategies & Mechanistic Insights
The formation of a stable, cyclic boronium salt hinges on the effective generation of a cationic boron intermediate that can be intramolecularly or intermolecularly trapped. The primary methods to achieve this are detailed below.
Hydride Abstraction from Lewis Base-Borane Adducts
This is a powerful and widely used method that begins with a stable, neutral Lewis base-borane adduct (e.g., an amine-borane or phosphine-borane). A strong hydridophile, typically a trityl cation ([Ph₃C]⁺) from a salt with a weakly coordinating anion, is used to abstract a hydride (H⁻) from the borane moiety.[12][13]
Mechanism:
-
The trityl cation abstracts a hydride from the BH₃ or BH₂R group of the adduct.
-
This generates a highly electrophilic, transient tricoordinate boron species known as a borenium ion.[1]
-
This reactive intermediate is immediately trapped by a suitably positioned intramolecular nucleophile or a second equivalent of an external Lewis base to form the stable, tetracoordinate boronium cation.[12]
The choice of the counter-anion from the trityl salt (e.g., tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻) is critical, as it must be non-coordinating to avoid reacting with the borenium intermediate.[13]
Caption: Key synthetic routes to cyclic boronium salts.
Halide Abstraction from Haloborane Adducts
An alternative to hydride abstraction is the removal of a halide ion (e.g., Cl⁻) from a Lewis base-haloborane adduct. This is typically achieved using a strong halophilic Lewis acid, such as antimony pentachloride (SbCl₅) or aluminum chloride (AlCl₃).[12]
Mechanism:
-
A Lewis base (e.g., pyridine) is first coordinated to a haloborane (e.g., Ph₂BCl).
-
The strong Lewis acid (e.g., SbCl₅) abstracts the chloride ion, forming a stable complex anion (e.g., [SbCl₆]⁻).
-
This process generates the corresponding borenium ion, which is stabilized by the Lewis base.
-
Addition of a second, potentially chelating, Lewis base leads to the formation of the desired cyclic boronium salt.[12][13]
Caption: Halide abstraction pathway for boronium ion generation.
Intramolecular Cyclization via Nucleophilic Addition
This strategy involves designing a precursor molecule that contains both a boronic ester or acid moiety and a tethered nucleophilic group (such as an amine or alcohol). The cyclization is often promoted by reaction conditions that activate the boron center. The formation of stable five- or six-membered rings is common in these reactions.[14][15] For instance, the reaction of a chloroborane with a chelating ligand like 2,2'-bipyridine can directly yield a cyclic boronium salt.[16]
Experimental Protocols & Data
The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of cyclic boronium salts.
Protocol 1: Synthesis of a Dipyridine-Coordinated Boronium Salt via Hydride Abstraction
This protocol is adapted from established methods for generating boronium salts from amine-borane adducts.[12][13] It describes the formation of a [Py₂BH₂]⁺ salt.
Workflow Overview:
Caption: Experimental workflow for boronium salt synthesis.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier Example | Notes |
| Pyridine-borane complex | C₅H₅N·BH₃ | 92.93 | Sigma-Aldrich | Handle under inert atmosphere. |
| Trityl tetrakis(pentafluorophenyl)borate | [Ph₃C][B(C₆F₅)₄] | 922.58 | Sigma-Aldrich | Highly moisture sensitive. |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Acros Organics | Dry over CaH₂ or pass through solvent system. |
| Pentane, anhydrous | C₅H₁₂ | 72.15 | Fisher Scientific | Used for precipitation. |
Step-by-Step Procedure:
-
Preparation: All manipulations should be performed under a dry, inert atmosphere (N₂ or Ar) using Schlenk line techniques or in a glovebox. All glassware must be rigorously dried.
-
Reagent Solution 1: In a 50 mL Schlenk flask, dissolve pyridine-borane complex (e.g., 93 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane.
-
Reagent Solution 2: In a separate 50 mL Schlenk flask, dissolve trityl tetrakis(pentafluorophenyl)borate (923 mg, 1.0 mmol) in 15 mL of anhydrous dichloromethane.
-
Reaction: Cool the pyridine-borane solution to 0°C using an ice bath. Add the trityl salt solution dropwise to the stirred pyridine-borane solution over 15 minutes. A color change and/or the formation of a precipitate (triphenylmethane) may be observed.
-
Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
-
Precipitation: Add 20 mL of anhydrous pentane to the reaction mixture to precipitate the boronium salt product.
-
Isolation: Collect the white precipitate by filtration through a fritted glass funnel under an inert atmosphere.
-
Washing: Wash the collected solid with two portions of anhydrous pentane (2 x 10 mL) to remove soluble triphenylmethane byproduct.
-
Drying: Dry the resulting white solid under high vacuum for 4 hours to yield the [Py₂BH₂]⁺[B(C₆F₅)₄]⁻ salt.
Characterization Data
The primary method for characterizing boronium salts is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. The transition from a tricoordinate to a tetracoordinate boron center results in a significant upfield shift in the ¹¹B NMR spectrum.
| Compound Type | Example Structure | Typical ¹¹B NMR Shift (ppm) | Reference |
| Tricoordinate Borenium Ion (transient) | [L-BR₂]⁺ | +30 to +60 | [12][13] |
| Tetracoordinate Acyclic Boronium Salt | [(Ph₂HP)₂BH₂]⁺ | -5 to +10 | |
| Tetracoordinate Cyclic Boronium Salt | [(DMAP)₂B(1,8-O₂C₁₀H₈)]⁺ | +5 to +20 | [16] |
| Intramolecularly Stabilized Boron Cation | Cation 6 in source | 8.7 |
Note: Chemical shifts are relative to BF₃·OEt₂. The specific shift depends heavily on the ligands and the ring strain.
An observed upfield shift from a starting borane to a value typically below +20 ppm is strong evidence of boronium salt formation.[17] For the product of Protocol 1, a signal in the range of -5 to -15 ppm would be expected.
Conclusion and Future Outlook
The synthesis of cyclic boronium salts is a rapidly advancing field. The methodologies of hydride and halide abstraction provide reliable and versatile entries into this class of compounds. The key to success lies in the careful control of reaction conditions to manage the highly reactive borenium intermediates and the selection of appropriate non-coordinating anions to ensure product stability. As our understanding of their properties grows, these fascinating boron cations are poised to play an increasingly important role in the development of next-generation therapeutics and advanced materials.
References
-
Salts of boronium (+3) ions with unprecedented hydrolytic stability. Design, synthesis, single-crystal X-ray structures, electrochemistry, and thermophysical properties - PMC - PubMed Central. (2025). PubMed Central. [Link]
-
Cationic Tricoordinate Boron Intermediates: Borenium Chemistry from the Organic Perspective - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
Cationic Tricoordinate Boron Intermediates: Borenium Chemistry from the Organic Perspective | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. [Link]
-
Synthesis and characterization of rare and highly hydrolysis-resistant boronium (+3) cations. (2024). RSC Publishing. [Link]
-
Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals - PMC - NIH. (2016). NIH. [Link]
-
Borinium, borenium, and boronium ions: synthesis, reactivity, and applications - PubMed. (n.d.). PubMed. [Link]
-
Boronic, diboronic and boric acid esters of 1,8-naphthalenediol – synthesis, structure and formation of boronium salts - Dalton Transactions (RSC Publishing). (n.d.). RSC Publishing. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
Bis(phosphine)boronium salts. Synthesis, structures and coordination chemistry - Dalton Transactions (RSC Publishing). (n.d.). RSC Publishing. [Link]
-
Salts of boronium (+3) ions with unprecedented hydrolytic stability. Design, synthesis, single-crystal X-ray structures, electrochemistry, and thermophysical properties - RSC Publishing. (n.d.). RSC Publishing. [Link]
-
Synthesis of cyclic phosphonium-borate compounds through reaction of benzynes and frustrated Lewis pairs - Organic Chemistry Frontiers (RSC Publishing). (n.d.). RSC Publishing. [Link]
-
Observed peaks in 11 B NMR spectra of the starting borane 5 and the cyclic boron cation 6. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Boronium Salt as an Antiviral Agent against Enveloped Viruses Influenza A and SARS-CoV-2 - NSF Public Access Repository. (2022). NSF Public Access Repository. [Link]
-
Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and NMR spectroscopic characterization of cyclic hydronium... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis - SciELO México. (n.d.). SciELO México. [Link]
-
Borylation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Unusual Boronium Salt Shows Antifungal Activity Comparable to a Commercial Quaternary Ammonium Disinfectant | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]
-
Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds - MDPI. (n.d.). MDPI. [Link]
-
Novel boronium salt exhibits substantial antibacterial activity when compared to a commercial quaternary ammonium disinfectant - PubMed. (2021). PubMed. [Link]
Sources
- 1. Borinium, borenium, and boronium ions: synthesis, reactivity, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salts of boronium (+3) ions with unprecedented hydrolytic stability. Design, synthesis, single-crystal X-ray structures, electrochemistry, and thermophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Borylation - Wikipedia [en.wikipedia.org]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel boronium salt exhibits substantial antibacterial activity when compared to a commercial quaternary ammonium disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salts of boronium (+3) ions with unprecedented hydrolytic stability. Design, synthesis, single-crystal X-ray structures, electrochemistry, and thermophysical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Cationic Tricoordinate Boron Intermediates: Borenium Chemistry from the Organic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]
- 16. Boronic, diboronic and boric acid esters of 1,8-naphthalenediol – synthesis, structure and formation of boronium salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dibromoborane Dimethyl Sulfide (BBr₂SMe₂)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with dibromoborane dimethyl sulfide (BBr₂SMe₂). It is designed to offer practical solutions to common challenges and to provide a deeper understanding of how to optimize reaction conditions for this versatile reagent.
Frequently Asked Questions (FAQs)
1. What is dibromoborane dimethyl sulfide and what are its primary applications?
Dibromoborane dimethyl sulfide (BBr₂SMe₂) is a chemical complex between dibromoborane (BBr₂H) and dimethyl sulfide (SMe₂). This complex is a stable and commercially available source of dibromoborane, which is otherwise a highly reactive and difficult-to-handle gas. The dimethyl sulfide ligand moderates the reactivity of the borane, making it a more selective and controllable reagent.
Its primary applications in organic synthesis include:
-
Hydroboration of alkenes and alkynes: BBr₂SMe₂ is used to introduce a boron functional group onto a carbon-carbon double or triple bond, which can then be further functionalized.
-
Reductive cleavage of ethers and acetals: It is a powerful reagent for the deprotection of various ether and acetal protecting groups, particularly in the synthesis of complex molecules.
2. How should dibromoborane dimethyl sulfide be stored and handled?
BBr₂SMe₂ is highly sensitive to air and moisture. Proper storage and handling are crucial to maintain its reactivity and to ensure safety.
-
Storage: It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is typically supplied in a Sure/Seal™ bottle or a similar container designed for air-sensitive reagents. Store the container in a cool, dry place, away from sources of ignition.
-
Handling: All manipulations of BBr₂SMe₂ should be carried out using standard air-free techniques, such as a Schlenk line or a glovebox. Use dry, clean glassware and syringes. It is a corrosive substance, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
3. What are the typical reaction conditions for using BBr₂SMe₂?
The optimal reaction conditions for BBr₂SMe₂ can vary depending on the specific substrate and transformation. However, some general guidelines can be followed:
-
Solvent: Anhydrous, non-protic solvents are required. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.
-
Temperature: Reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions. The reaction mixture is then typically allowed to warm to room temperature.
-
Stoichiometry: The stoichiometry of the reaction depends on the substrate. For example, the cleavage of an ether may require one equivalent of BBr₂SMe₂, while the hydroboration of an alkene may require a slight excess.
-
Quenching: Reactions are typically quenched by the slow addition of a protic solvent, such as methanol or water, at low temperature.
4. What are the common side products and how can they be minimized?
The formation of side products can be a significant issue when working with BBr₂SMe₂. Common side products include:
-
Boron-containing byproducts: These can be difficult to remove during purification. Careful quenching of the reaction and an aqueous workup can help to hydrolyze these byproducts and facilitate their removal.
-
Products of over-reduction or rearrangement: These can be minimized by careful control of the reaction temperature and stoichiometry.
-
Halogenated byproducts: In some cases, bromination of the substrate or product can occur. This can be suppressed by using a less reactive borane reagent or by optimizing the reaction conditions.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Incomplete Conversion
Low yields or incomplete reactions are common problems when working with BBr₂SMe₂. The following troubleshooting guide can help to identify and resolve the underlying issues.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Quality | Use a fresh bottle of BBr₂SMe₂ or titrate the solution to determine its exact concentration. |
| Insufficient Reagent | Increase the stoichiometry of BBr₂SMe₂ in small increments (e.g., 0.1 equivalents at a time). |
| Low Reaction Temperature | Allow the reaction to warm to a higher temperature (e.g., from -78 °C to -40 °C or 0 °C) or for a longer period of time. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and non-protic. Consider switching to a different solvent, such as DCE, which has a higher boiling point and can be used at higher temperatures. |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or higher temperatures may be required. |
Experimental Protocol for Optimizing Reaction Temperature:
-
Set up the reaction at the standard low temperature (e.g., -78 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, slowly warm the reaction mixture in increments of 10-20 °C.
-
Continue to monitor the reaction progress at each temperature to determine the optimal temperature for the desired transformation.
Issue 2: Formation of Unexpected Byproducts
The formation of unexpected byproducts can complicate the purification of the desired product and reduce the overall yield. The following guide can help to identify the source of the byproducts and to develop strategies to minimize their formation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-reduction | Reduce the stoichiometry of BBr₂SMe₂ or perform the reaction at a lower temperature. |
| Rearrangement | Consider using a different borane reagent that is less prone to inducing rearrangements. |
| Bromination | Add a scavenger, such as a hindered amine, to the reaction mixture to trap any bromine that is formed. |
| Hydrolysis of Starting Material or Product | Ensure that all glassware is dry and that the reaction is performed under a strictly inert atmosphere. |
Workflow for Identifying and Minimizing Byproducts:
Caption: Troubleshooting workflow for byproduct formation.
Issue 3: Difficulty in Product Purification
The purification of products from reactions involving BBr₂SMe₂ can be challenging due to the presence of boron-containing byproducts. The following guide provides strategies for improving the purification process.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Boron Byproducts in Organic Layer | During the aqueous workup, add an oxidizing agent, such as hydrogen peroxide, to convert the boron byproducts into boric acid, which is more water-soluble. |
| Emulsion Formation during Workup | Add a small amount of a saturated salt solution (brine) to break up the emulsion. |
| Co-elution of Product and Byproducts | Use a different stationary phase or solvent system for column chromatography. Consider using a different purification technique, such as crystallization or distillation. |
Experimental Protocol for a Modified Aqueous Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly add methanol to quench the excess BBr₂SMe₂.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Slowly add a 30% solution of hydrogen peroxide to the mixture. Caution: This is an exothermic process and should be done with care.
-
Stir the mixture for 30 minutes to an hour.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
Decision Tree for Purification Strategy:
Caption: Decision tree for purification strategy.
References
Technical Support Center: Optimizing Reactions with Dibromoborane Dimethyl Sulfide (BBr₂SMe₂)
Welcome to the technical support center for dibromoborane dimethyl sulfide (BBr₂SMe₂). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full potential of this versatile reagent. Here, we move beyond standard protocols to address the nuanced challenges you may face in the lab, providing actionable solutions grounded in mechanistic insights and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, application, and properties of BBr₂SMe₂.
1. What are the primary advantages of using BBr₂SMe₂ over Boron Tribromide (BBr₃)?
Dibromoborane dimethyl sulfide is generally preferred over BBr₃ for several key reasons. It is a solid, making it significantly easier and safer to handle and weigh compared to the fuming, highly corrosive liquid BBr₃. The dimethyl sulfide complex also attenuates the reactivity of the borane, which can lead to higher selectivity in complex molecules with multiple reactive sites. This moderation also helps in controlling the stoichiometry of the reaction more accurately.
2. How should I properly store and handle BBr₂SMe₂?
BBr₂SMe₂ is highly sensitive to moisture and air. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator or glovebox. All manipulations, including weighing and transfer, should be performed under anhydrous conditions using Schlenk techniques or in a glovebox to prevent decomposition and ensure reproducible results.
3. What solvents are compatible with BBr₂SMe₂ reactions?
The choice of solvent is critical for the success of reactions involving BBr₂SMe₂. Non-coordinating, anhydrous solvents are typically required. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used for ether dealkylation. For hydroboration reactions, solvents like diethyl ether and tetrahydrofuran (THF) can be used, but care must be taken as THF can be cleaved by BBr₂SMe₂ at elevated temperatures. Always ensure your solvent is rigorously dried before use.
4. How can I monitor the progress of my reaction with BBr₂SMe₂?
Reaction progress can be monitored using standard techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. When taking aliquots for analysis, it is crucial to quench them immediately to stop the reaction. A common quenching agent is methanol, which will react with any remaining BBr₂SMe₂. For NMR analysis, a deuterated quenching agent like methanol-d₄ can be used.
Section 2: Troubleshooting Guide: From Low Yields to Complex Purifications
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with BBr₂SMe₂.
Issue 1: Low or No Conversion of Starting Material
Low or no conversion is a frequent issue, often stemming from reagent deactivation or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Moisture Contamination: BBr₂SMe₂ rapidly hydrolyzes in the presence of water.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. All manipulations should be carried out under a strict inert atmosphere.
-
-
Reagent Quality: The reagent may have degraded during storage.
-
Solution: Purchase BBr₂SMe₂ from a reputable supplier and use it before its expiration date. If in doubt about the quality, a fresh bottle should be used.
-
-
Insufficient Stoichiometry: For some substrates, particularly those with multiple Lewis basic sites, more than one equivalent of BBr₂SMe₂ may be required.
-
Solution: Experiment with increasing the stoichiometry of BBr₂SMe₂ incrementally (e.g., from 1.1 to 1.5 equivalents).
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature. For example, if a reaction is sluggish at 0 °C, allow it to warm to room temperature. For more resistant substrates, gentle heating may be necessary, but this should be done cautiously to avoid side reactions.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in BBr₂SMe₂ reactions.
Issue 2: Formation of Side Products and Low Purity
The formation of unexpected byproducts can complicate purification and reduce the overall yield of the desired product.
Possible Causes & Solutions:
-
Over-reaction or Non-selective Reactions: The reaction may be proceeding beyond the desired transformation, or other functional groups in the molecule may be reacting.
-
Solution: Reduce the reaction temperature and/or the number of equivalents of BBr₂SMe₂. Carefully monitor the reaction and quench it as soon as the starting material is consumed.
-
-
Thermal Decomposition: At higher temperatures, BBr₂SMe₂ can decompose, leading to the formation of undesired boron species that can participate in side reactions.
-
Solution: Maintain a controlled temperature throughout the reaction. If heating is necessary, do so cautiously and for the minimum time required.
-
-
Incomplete Quenching and Workup: Residual boron species can lead to the formation of byproducts during workup and purification.
-
Solution: Ensure the reaction is thoroughly quenched before workup. A common method is the slow addition of methanol at a low temperature. The resulting borate esters can often be removed by co-evaporation with methanol. An aqueous workup with a mild base can also help to remove boron byproducts.
-
Table 1: Recommended Reaction Conditions for Common Substrates
| Substrate Type | Stoichiometry (BBr₂SMe₂) | Temperature (°C) | Typical Reaction Time (h) |
| Simple Alkyl Aryl Ethers | 1.1 - 1.5 eq. | 0 to 25 | 1 - 4 |
| Hindered Alkyl Aryl Ethers | 1.5 - 2.0 eq. | 25 to 50 | 4 - 12 |
| Acetals/Ketals | 1.1 - 1.3 eq. | -78 to 0 | 0.5 - 2 |
| Terminal Alkenes (Hydroboration) | 0.5 - 0.6 eq. | 0 to 25 | 2 - 6 |
Issue 3: Difficult Purification and Removal of Boron Impurities
Boron-containing byproducts can be persistent and challenging to remove from the desired product.
Possible Causes & Solutions:
-
Formation of Stable Boron Complexes: The product molecule may form a stable complex with boron species.
-
Solution: During workup, after quenching with an alcohol like methanol, consider an extractive workup with a dilute aqueous base (e.g., NaHCO₃ or NaOH) to hydrolyze and remove boron salts.
-
-
Co-elution during Chromatography: Boron impurities may have similar polarity to the product, making separation by silica gel chromatography difficult.
-
Solution: After the initial workup, a co-distillation with methanol can be effective. The trimethyl borate formed is volatile and can be removed under reduced pressure. Alternatively, washing the organic layer with an aqueous solution of a polyol like sorbitol can help to sequester boron species. In some cases, switching to a different stationary phase for chromatography (e.g., alumina) may be beneficial.
-
Experimental Protocol: Standard Procedure for Ether Cleavage and Workup
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the ether substrate in anhydrous dichloromethane (DCM) in a flame-dried flask.
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C). Add a solution of BBr₂SMe₂ in anhydrous DCM dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add anhydrous methanol to quench any excess BBr₂SMe₂.
-
Workup:
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Add more methanol and repeat the concentration step (co-evaporation) three times to remove the majority of the boron as volatile trimethyl borate.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Mechanism of Ether Cleavage by BBr₂SMe₂
Caption: A simplified mechanism for the cleavage of ethers using BBr₂SMe₂.
Section 3: Safety Precautions
Working with BBr₂SMe₂ requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves).
-
Handling: Handle BBr₂SMe₂ in a well-ventilated fume hood and under an inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.
-
Spills: In case of a small spill, quench cautiously with a dry, non-reactive powder like sand or sodium bicarbonate. For larger spills, evacuate the area and seek assistance from trained personnel.
-
Waste Disposal: Dispose of BBr₂SMe₂ waste and quenched reaction mixtures according to your institution's hazardous waste disposal guidelines.
This technical support guide is intended to provide a starting point for troubleshooting and optimizing your reactions with dibromoborane dimethyl sulfide. For more complex challenges, consulting the primary literature and seeking advice from experienced colleagues is always recommended.
References
-
Dibromoborane-Methyl Sulfide. American Chemical Society.[Link]
-
Dibromoborane-dimethyl sulfide. Wikipedia.[Link]
-
A convenient synthesis of dibromoborane-dimethyl sulfide complex. Science of Synthesis.[Link]
-
Demethylation of Aliphatic Methyl Ethers with Dibromoborane-Dimethyl Sulfide. Organic Syntheses.[Link]
Validation & Comparative
A Head-to-Head Comparison: Dibromoborane Dimethyl Sulfide vs. Boron Tribromide for Aryl Methyl Ether Demethylation
In the landscape of synthetic organic chemistry, particularly within drug development and natural product synthesis, the cleavage of aryl methyl ethers is a critical transformation. For decades, boron tribromide (BBr3) has been the go-to reagent for this task, valued for its high reactivity. However, its aggressive nature often leads to undesired side reactions and functional group incompatibility. This has paved the way for milder alternatives, among which dibromoborane dimethyl sulfide (BBr₂SMe₂) has emerged as a compelling contender.
This guide provides a detailed comparison of these two reagents, moving beyond simple procedural outlines to explore the mechanistic nuances and strategic considerations that guide the choice between them in a research and development setting.
The Reagents: A Tale of Two Boranes
Boron Tribromide (BBr₃): The Powerful Workhorse
BBr₃ is a strong Lewis acid that readily coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl C-O bond. Its high reactivity allows for the demethylation of even sterically hindered or electron-deficient aryl methyl ethers. However, this same reactivity is its primary drawback. BBr₃ is notoriously sensitive to moisture, reacting violently to produce HBr, and its lack of chemoselectivity can lead to the cleavage of other sensitive functional groups like esters, acetals, and Boc-protecting groups.
Dibromoborane Dimethyl Sulfide (BBr₂SMe₂): The Selective Specialist
BBr₂SMe₂ is a complex of dibromoborane and dimethyl sulfide. The coordination of the dimethyl sulfide ligand to the boron center moderates its Lewis acidity. This attenuation of reactivity is the key to the enhanced chemoselectivity of BBr₂SMe₂. It allows for the targeted demethylation of aryl methyl ethers while preserving a wider array of sensitive functional groups that would be degraded by BBr₃.
Mechanistic Differences: The Role of the Sulfide Ligand
The fundamental difference in the reactivity of BBr₃ and BBr₂SMe₂ stems from the presence of the dimethyl sulfide ligand.
Figure 1. Comparative mechanisms of demethylation. BBr₃ acts as a potent Lewis acid, while the dimethyl sulfide in BBr₂SMe₂ moderates this acidity, leading to a more controlled reaction.
As illustrated in Figure 1, both reactions proceed through a similar pathway involving Lewis acid coordination to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. However, the moderated Lewis acidity of the boron center in the BBr₂SMe₂ complex results in a less exothermic and more controlled reaction. This allows for a wider window of operating temperatures and contributes to its enhanced selectivity.
Performance Head-to-Head: A Data-Driven Comparison
| Feature | Boron Tribromide (BBr₃) | Dibromoborane Dimethyl Sulfide (BBr₂SMe₂) |
| Reactivity | Very High | Moderate to High |
| Chemoselectivity | Low | High |
| Typical Conditions | -78 °C to rt, 1-4 h | 0 °C to reflux, 2-24 h |
| Functional Group Tolerance | Limited (cleaves esters, acetals, Boc groups) | Good (preserves esters, amides, Boc groups) |
| Work-up | Often requires careful quenching at low temperatures. | Generally simpler and safer. |
| Handling | Highly moisture-sensitive, corrosive. | Moisture-sensitive, but less hazardous than BBr₃. |
Experimental Protocols: A Practical Guide
The following protocols outline representative procedures for the demethylation of an aryl methyl ether using both reagents.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is adapted from standard laboratory procedures for highly reactive reagents. The key causality behind the stringent temperature control is to mitigate the high exothermicity of the BBr₃ reaction and prevent undesired side reactions.
Figure 2. Workflow for a typical BBr₃ demethylation. Strict anhydrous and low-temperature conditions are critical for success.
Step-by-Step Methodology:
-
Inert Atmosphere: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the aryl methyl ether (1.0 eq).
-
Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the substrate.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. This is a critical step to control the reaction's exothermicity.
-
Reagent Addition: A solution of BBr₃ in DCM (typically 1.0 M) is added dropwise via syringe. The number of equivalents will depend on the substrate but is typically in the range of 1.1 to 3.0 eq.
-
Reaction: The reaction is stirred at -78 °C for a period (e.g., 1 hour) and then allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is cooled to 0 °C in an ice bath and cautiously quenched by the slow, dropwise addition of water or methanol. This step is highly exothermic and must be performed with care.
-
Work-up and Purification: The mixture is transferred to a separatory funnel, and the organic layer is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Demethylation using Dibromoborane Dimethyl Sulfide (BBr₂SMe₂)
This protocol highlights the more forgiving nature of BBr₂SMe₂. The ability to run the reaction at higher temperatures without significant side product formation is a direct result of the moderated reactivity of the reagent.
Figure 3. Workflow for a typical BBr₂SMe₂ demethylation. This procedure often allows for higher temperatures and a simpler work-up.
Step-by-Step Methodology:
-
Inert Atmosphere: To a round-bottom flask under a nitrogen atmosphere, add the aryl methyl ether (1.0 eq).
-
Dissolution: Add an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or toluene.
-
Reagent Addition: Add BBr₂SMe₂ (typically 1.5-3.0 eq) to the solution at room temperature. The reagent is a solid and can be handled more easily than the fuming liquid BBr₃.
-
Reaction: The reaction mixture is heated to the desired temperature (often reflux) and maintained for several hours (2-24 h). The reaction progress should be monitored by TLC or LCMS.
-
Quenching: After cooling to room temperature, the reaction is quenched by the addition of methanol.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Case Study: Selective Demethylation in a Complex Molecule
Consider a scenario where a late-stage intermediate in a drug discovery program contains both an aryl methyl ether and a Boc-protected amine.
-
Using BBr₃: The high reactivity of BBr₃ would likely lead to the cleavage of both the aryl methyl ether and the Boc-protecting group, resulting in a mixture of products and a lower yield of the desired compound.
-
Using BBr₂SMe₂: The enhanced chemoselectivity of BBr₂SMe₂ would allow for the selective cleavage of the aryl methyl ether while leaving the Boc group intact. This simplifies the purification process and maximizes the yield of the target molecule, a crucial consideration in multi-step syntheses.
Conclusion: Choosing the Right Tool for the Job
Both BBr₃ and BBr₂SMe₂ are effective reagents for the demethylation of aryl methyl ethers, but they are not interchangeable.
-
Choose Boron Tribromide (BBr₃) when dealing with highly unreactive or sterically hindered substrates where its powerful Lewis acidity is necessary to drive the reaction to completion and when other sensitive functional groups are absent.
-
Choose Dibromoborane Dimethyl Sulfide (BBr₂SMe₂) when chemoselectivity is paramount. Its milder nature makes it the superior choice for complex molecules with multiple functional groups, particularly in the later stages of a synthetic sequence where preserving molecular integrity is critical.
For researchers in drug development, the enhanced selectivity and milder reaction conditions offered by BBr₂SMe₂ often outweigh the raw power of BBr₃, making it an invaluable tool in the modern synthetic chemist's arsenal.
References
-
Willard, P. G., & Fryhle, C. B. (1980). Boron trihalide-methyl sulfide complexes as selective demethylating agents. Tetrahedron Letters, 21(39), 3731-3734. [Link]
Comparison of dibromoborane and monochloroborane dimethyl sulfide in synthesis
Initiating Search Strategies
I'm currently engaged in a deep dive, initiating targeted Google searches to find specific information regarding the synthetic applications, reactivity, and safe handling of dibromoborane dimethyl sulfide (HBBr2·SMe2). I want to ensure my information gathering is comprehensive. The goal is to develop a strong understanding for subsequent steps.
Comparing Reagent Performance
I'm now expanding my search to include monochloroborane dimethyl sulfide (H2BCl·SMe2) for direct comparison. I'm focusing on reactivity, selectivity, and handling. I'll synthesize the search results to highlight strengths and weaknesses in hydroboration and reduction, aiming for yield and stereoselectivity comparisons. I'm looking to structure the comparison by first introducing each reagent, then analyzing their performance in synthetic contexts and developing comparison tables and reaction schemes. I will also be creating experimental protocols and will implement Graphviz diagrams to visualize my concepts.
Planning Guide Structure
I've transitioned to planning the structure. My Google searches are complete, and I'm focused on developing the comparative guide. I will start with reagent introductions, and then section the guide by direct comparison of each reagent's performance in multiple synthetic scenarios. I intend to create experimental protocols and visualize mechanisms. This process will include comparative tables, reaction schemes, and a complete "References" section.
A Researcher's Guide to the Regioselectivity of Dibromoborane Dimethyl Sulfide Additions
For chemists engaged in the intricate art of molecular synthesis, the precise control of regioselectivity is not merely a goal; it is a fundamental necessity. In the landscape of hydroboration reactions, dibromoborane dimethyl sulfide (HBBr2·SMe2) has emerged as a powerful reagent, offering a unique profile of reactivity and selectivity that sets it apart from more conventional boranes. This guide provides an in-depth comparison of HBBr2·SMe2 with alternative reagents, supported by experimental data, to validate its utility and guide its application in complex synthetic challenges.
The Challenge of Regioselectivity in Hydroboration
Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a cornerstone of modern organic synthesis. The regiochemical outcome of this addition is dictated by a combination of steric and electronic factors. While traditional reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) and catecholborane exhibit a strong preference for the anti-Markovnikov product, where the boron adds to the less substituted carbon, the unique electronic properties of HBBr2·SMe2 can lead to alternative and highly desirable regiochemical outcomes.
Dibromoborane Dimethyl Sulfide: A Unique Profile
Dibromoborane dimethyl sulfide is a commercially available, air- and moisture-sensitive reagent that offers distinct advantages in controlling the regioselectivity of hydroboration. The two bromine atoms on the boron center significantly increase its Lewis acidity, influencing the electronic interactions during the hydroboration of alkynes and alkenes.
Hydroboration of Terminal Alkynes
A key application of HBBr2·SMe2 is in the hydroboration of terminal alkynes. Unlike many other hydroborating agents that yield a mixture of regioisomers or the anti-Markovnikov product, HBBr2·SMe2 consistently delivers the syn-addition product with the boron atom at the internal carbon (Markovnikov selectivity). Subsequent oxidation or protonolysis of the resulting vinylborane provides a reliable route to ketones or cis-alkenes, respectively.
However, the true power of this reagent lies in its ability to facilitate the synthesis of (E)-vinyl bromides from terminal alkynes. This is achieved through a hydroboration-bromination sequence. The initial hydroboration with HBBr2·SMe2 proceeds with high regioselectivity to place the boron at the internal position. Subsequent treatment with bromine results in a stereospecific substitution of the boronate group to yield the (E)-vinyl bromide.
Comparative Analysis: HBBr2·SMe2 vs. Alternative Reagents
To fully appreciate the utility of HBBr2·SMe2, a comparison with other common hydroborating agents is essential.
| Reagent | Typical Regioselectivity with Terminal Alkynes | Key Features |
| Dibromoborane Dimethyl Sulfide (HBBr2·SMe2) | Markovnikov (Boron on internal carbon) | High Lewis acidity; enables synthesis of (E)-vinyl bromides. |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Anti-Markovnikov (Boron on terminal carbon) | High steric bulk; excellent regioselectivity for terminal addition. |
| Catecholborane | Primarily anti-Markovnikov | Milder reagent; can sometimes give mixtures of regioisomers. |
| Disiamylborane | Anti-Markovnikov | Sterically hindered; high regioselectivity for terminal addition. |
This table highlights the complementary nature of these reagents. While 9-BBN and disiamylborane are the go-to reagents for anti-Markovnikov additions, HBBr2·SMe2 provides a reliable entry into Markovnikov-selective hydroboration of terminal alkynes.
Experimental Protocol: Synthesis of (E)-1-Bromooct-1-ene from Oct-1-yne
This protocol details the synthesis of an (E)-vinyl bromide, a valuable synthetic intermediate, showcasing the unique regioselectivity of HBBr2·SMe2.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of (E)-1-bromooct-1-ene.
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with oct-1-yne (1.0 equiv) and anhydrous dichloromethane (CH2Cl2).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of dibromoborane dimethyl sulfide (1.1 equiv) in anhydrous CH2Cl2 is added dropwise to the stirred solution of the alkyne over 10 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure (E)-1-bromooct-1-ene.
Mechanistic Insights: The Origin of Regioselectivity
The observed Markovnikov selectivity of HBBr2·SMe2 addition to terminal alkynes can be attributed to the electronic nature of the reagent and the transition state of the hydroboration reaction. The highly Lewis acidic boron atom polarizes the alkyne C-C triple bond, leading to a transition state where the boron is directed to the more electron-rich internal carbon.
Mechanism Diagram:
Scaling Up with Dibromoborane Dimethyl Sulfide: A Comparative Guide for Process Chemistry
In the landscape of modern organic synthesis and drug development, the scalability of a chemical transformation is a critical determinant of its practical utility. While numerous reagents can perform a desired transformation on a laboratory scale, only a select few maintain their efficiency, safety, and cost-effectiveness when transitioning to pilot plant and manufacturing scales. Dibromoborane dimethyl sulfide complex (HBBr₂·SMe₂) has emerged as a powerful and versatile reagent, particularly for hydroboration and reduction reactions. This guide provides a comprehensive comparison of HBBr₂·SMe₂ with alternative reagents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its scalability and optimal application.
The Rise of Dibromoborane Dimethyl Sulfide: Key Advantages in Scalable Synthesis
Dibromoborane dimethyl sulfide offers a unique combination of reactivity, selectivity, and handling characteristics that make it highly attractive for large-scale applications. Unlike highly pyrophoric reagents like diborane (B₂H₆) or borane-THF, HBBr₂·SMe₂ is a commercially available solution or solid that is significantly easier and safer to handle, a paramount consideration in process chemistry. Its reactivity can be finely tuned, and it often exhibits exceptional chemo- and regioselectivity, which minimizes the formation of byproducts and simplifies downstream purification processes. This is particularly valuable in the synthesis of complex molecules where multiple functional groups are present.
Comparative Performance: HBBr₂·SMe₂ vs. Alternative Reagents
The decision to employ a specific reagent on a large scale hinges on a careful evaluation of several factors. Here, we compare the performance of HBBr₂·SMe₂ with common alternatives in key transformations.
Table 1: Comparative Analysis of Reagents for Alkyne Hydroboration
| Feature | Dibromoborane Dimethyl Sulfide (HBBr₂·SMe₂) | Catecholborane | 9-Borabicyclo[3.3.1]nonane (9-BBN) |
| Reactivity | High, effective for both terminal and internal alkynes. | Moderate, often requires elevated temperatures or catalysis. | High, excellent for terminal alkynes. |
| Regioselectivity | Excellent, provides access to (E)-alkenylboronates from internal alkynes. | Good, but can be influenced by steric and electronic factors. | Excellent, highly selective for the terminal carbon of terminal alkynes. |
| Scalability | High; stable solution or solid, easy to handle. | Moderate; liquid, sensitive to moisture. | Moderate; solid, but can be pyrophoric and requires careful handling. |
| Workup | Straightforward, often involves a simple aqueous quench and extraction. | Can be challenging due to the formation of catechol byproducts that can complicate purification. | Generally straightforward. |
| Cost-Effectiveness | Moderate to high, dependent on supplier and scale. | High, relatively inexpensive. | Moderate. |
Table 2: Comparative Analysis of Reagents for Ketone Reduction
| Feature | Dibromoborane Dimethyl Sulfide (HBBr₂·SMe₂) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LAH) |
| Chemoselectivity | High; can selectively reduce ketones in the presence of esters and other functional groups. | Moderate; can also reduce aldehydes. | Low; reduces a wide range of functional groups, leading to potential side reactions. |
| Stereoselectivity | Good to excellent; can be influenced by substrate and conditions to achieve high diastereoselectivity. | Moderate; often requires chiral auxiliaries for high stereoselectivity. | Poor, unless modified with chiral ligands. |
| Safety (Handling) | High; stable solution or solid, non-pyrophoric. | High; stable solid, but generates flammable hydrogen gas upon reaction. | Low; highly pyrophoric and reacts violently with water and other protic sources. |
| Workup | Simple aqueous workup. | Aqueous workup, which can sometimes be problematic with emulsions. | Requires careful and often hazardous quenching procedures (e.g., Fieser workup). |
| Cost-Effectiveness | Moderate to high. | High; very inexpensive. | Moderate. |
Experimental Protocols: A Practical Guide
To illustrate the practical application of HBBr₂·SMe₂, we provide a detailed protocol for a scalable hydroboration of an alkyne.
Protocol 1: Scalable Hydroboration of 1-Phenyl-1-propyne with HBBr₂·SMe₂
Caption: Workflow for the hydroboration of an internal alkyne using HBBr₂·SMe₂.
Materials:
-
1-Phenyl-1-propyne (1.16 g, 10 mmol)
-
Dibromoborane dimethyl sulfide complex (1.0 M in CH₂Cl₂, 11 mL, 11 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (50 mL)
-
Methanol (10 mL)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, nitrogen-purged 250 mL round-bottom flask, add 1-phenyl-1-propyne (1.16 g, 10 mmol) and anhydrous CH₂Cl₂ (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the dibromoborane dimethyl sulfide complex solution (11 mL, 11 mmol) to the stirred solution over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of methanol (10 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the desired (E)-alkenylboronate.
Mechanistic Insights and Causality
The exceptional regioselectivity observed in the hydroboration of unsymmetrical internal alkynes with HBBr₂·SMe₂ can be attributed to a combination of steric and electronic factors. The bulky dibromoboryl group preferentially adds to the less sterically hindered carbon atom of the alkyne. Electronically, the boron atom acts as a Lewis acid, and the initial coordination to the alkyne π-system is followed by the delivery of the hydride to the more electropositive carbon.
Caption: Simplified mechanism of alkyne hydroboration with HBBr₂·SMe₂.
Conclusion: A Strategic Choice for Scalable Synthesis
Dibromoborane dimethyl sulfide complex presents a compelling option for chemists focused on scalable synthesis. Its favorable handling properties, high reactivity, and excellent selectivity often translate to more efficient, safer, and ultimately more economical large-scale processes compared to many traditional reagents. While the initial cost of the reagent may be higher than some alternatives, these costs can often be offset by simplified workup procedures, reduced byproduct formation, and higher overall yields. As with any process development, a thorough evaluation of all parameters is essential, but HBBr₂·SMe₂ undoubtedly warrants strong consideration as a key tool in the modern synthetic chemist's arsenal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
